Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
Overview
Description
Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-: is a chemical compound with the molecular formula C11H17N3O5SSi It is a derivative of benzenesulfonyl azide, where the azide group is attached to a benzenesulfonyl moiety, and the benzenesulfonyl group is further substituted with a 4-[2-(trimethoxysilyl)ethyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- typically involves the reaction of benzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the azide group. The resulting benzenesulfonyl azide is then reacted with 4-[2-(trimethoxysilyl)ethyl]amine to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acetonitrile, controlled temperature.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Silanols: Formed from hydrolysis of the trimethoxysilyl group.
Scientific Research Applications
Chemistry: Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is used as a reagent in organic synthesis, particularly in the formation of triazoles through click chemistry. It is also employed in the modification of surfaces and materials due to the presence of the trimethoxysilyl group, which can form strong bonds with various substrates.
Biology and Medicine: In biological research, this compound is used for the bioconjugation of biomolecules, enabling the study of protein interactions and cellular processes. Its ability to form stable triazole linkages makes it valuable in the development of biocompatible materials and drug delivery systems.
Industry: In the industrial sector, Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is utilized in the production of advanced materials, coatings, and adhesives. Its reactivity and ability to modify surfaces make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- involves the reactivity of the azide group and the trimethoxysilyl group. The azide group can undergo cycloaddition reactions, forming stable triazole linkages. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and form strong bonds with various substrates.
Comparison with Similar Compounds
Benzenesulfonyl azide: Lacks the trimethoxysilyl group, making it less versatile in surface modification applications.
4-(Trimethoxysilyl)ethylamine: Lacks the azide group, limiting its use in cycloaddition reactions.
Phenylsulfonyl azide: Similar structure but without the trimethoxysilyl group, resulting in different reactivity and applications.
Uniqueness: Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is unique due to the presence of both the azide and trimethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, materials science, and biological research.
Properties
IUPAC Name |
N-diazo-4-(2-trimethoxysilylethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5SSi/c1-17-21(18-2,19-3)9-8-10-4-6-11(7-5-10)20(15,16)14-13-12/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBOTJRZWNVHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071563 | |
Record name | Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68479-60-7 | |
Record name | 4-[2-(Trimethoxysilyl)ethyl]benzenesulfonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68479-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl azide, 4-(2-(trimethoxysilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068479607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(trimethoxysilyl)ethyl]benzene-1-sulphonyl azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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